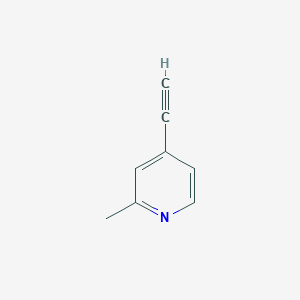

4-Ethynyl-2-methylpyridine

Beschreibung

Research Context of Ethynyl-Substituted Heterocycles

The introduction of an ethynyl (B1212043) group onto a heterocyclic ring, such as pyridine (B92270), creates a molecule with enhanced functionality and reactivity. Ethynyl-substituted heterocycles are highly valued synthons in organic chemistry for several reasons. The terminal alkyne moiety is a gateway for a host of powerful chemical transformations.

Most notably, it is a key participant in the Sonogashira cross-coupling reaction , a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is fundamental to the construction of complex conjugated systems used in materials science and for the synthesis of pharmaceutical intermediates.

Furthermore, the ethynyl group is one of the primary functional groups used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of stable triazole rings, a strategy broadly employed in bioconjugation, drug discovery, and the synthesis of functional polymers and materials. The reactivity of the ethynyl group makes these heterocyclic derivatives powerful tools for linking molecular fragments and building intricate supramolecular structures. researchgate.netrsc.org

Current Research Landscape and Future Prospects for 4-Ethynyl-2-methylpyridine

Currently, this compound is primarily available commercially as a research chemical and building block. frontierspecialtychemicals.comcymitquimica.comsigmaaldrich.com Its presence in chemical supplier catalogs underscores its utility as a starting material for more complex molecular designs. bldpharm.comsynchem.de A patent for antiretroviral agents lists this compound among a large number of compounds, including some associated spectral data, suggesting its potential incorporation into screening libraries for drug discovery. google.com

The future prospects for this compound lie in its application as a specialized building block. Its structure is well-suited for:

Medicinal Chemistry: Serving as a precursor for novel drug candidates. The methylpyridine core can be a key pharmacophore, while the ethynyl group allows for facile modification and linkage to other molecular fragments via click chemistry or cross-coupling reactions.

Materials Science: Acting as a monomer or functional component in the synthesis of polymers, metal-organic frameworks (MOFs), and other materials. The rigid, linear nature of the ethynyl group can be exploited to create materials with defined structural and electronic properties. rsc.org

Supramolecular and Coordination Chemistry: Functioning as a ligand for metal ions. The pyridine nitrogen provides a coordination site, and the ethynyl group can be used to link multiple units together, forming complex, self-assembled structures with potential applications in catalysis or as sensors. researchgate.netrsc.org

While detailed studies on this compound are not yet prevalent, its structural features suggest it is a compound of significant potential. Further research is needed to fully explore its reactivity and to synthesize and test novel compounds derived from this versatile heterocycle. The development of new synthetic routes and the investigation of its performance in creating functional molecules and materials will define its future role in advanced chemical research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethynyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-4-5-9-7(2)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKIVAAQROPWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719399 | |

| Record name | 4-Ethynyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-56-0 | |

| Record name | 4-Ethynyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 4 Ethynyl 2 Methylpyridine

Electrophilic and Nucleophilic Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to attack by electrophiles. Conversely, the polarization of the pyridine (B92270) ring can render the ethynyl group electrophilic and prone to nucleophilic attack.

The reaction of ethynylpyridines with hydrohalic acids is a key transformation. The basic nitrogen atom of the pyridine ring readily reacts with a hydrohalic acid to form a pyridinium salt. acs.orgnih.gov This salt formation is crucial as it significantly enhances the electrophilicity of the ethynyl group. The proximity of the halide counteranion to the now more electrophilic triple bond facilitates a nucleophilic attack, leading to the formation of a 2-(2-haloethenyl)pyridine. acs.orgnih.gov This process, termed nucleophilic hydrohalogenation, is efficient for hydrochlorination, hydrobromination, and hydroiodination. acs.orgnih.gov

For instance, the reaction of 2-ethynylpyridine with hydrochloric acid yields a pyridinium salt, which then undergoes intramolecular nucleophilic addition of the chloride ion to produce 2-(2-chloroethenyl)pyridine in high yields. acs.orgnih.gov This method avoids the common issue of a second hydrohalogenation that can occur with other alkynes. acs.org

Table 1: Hydrohalogenation of Ethynylpyridines

| Reactant | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-Ethynylpyridine | HCl | 2-(2-Chloroethenyl)pyridine | High |

| 2-Ethynylpyridine | HBr | 2-(2-Bromoethenyl)pyridine | High |

Note: Specific yield percentages for 4-ethynyl-2-methylpyridine were not available in the searched literature, but the general reactivity pattern for ethynylpyridines is presented.

The ethynyl group of ethynylpyridines, when activated, is susceptible to nucleophilic addition. The formation of a pyridinium salt, as discussed above, is one method of activation. acs.orgnih.gov This enhanced electrophilicity allows for the addition of various nucleophiles. The introduction of an ethynyl group onto the pyridine ring significantly broadens its synthetic applications, as the reactive triple bond can participate in a range of addition reactions with both electrophiles and nucleophiles.

Pyridine Ring Reactivity and Substituent Effects on Chemical Transformations

The reactivity of the pyridine ring itself is significantly influenced by the electronic properties of its substituents. The methyl and ethynyl groups in this compound exert distinct electronic effects that dictate the regioselectivity of further chemical transformations.

Substituents on the pyridine ring can either donate or withdraw electron density, thereby influencing the ring's reactivity towards electrophiles and nucleophiles. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) decrease the electron density, favoring nucleophilic attack. nih.gov

The electronic character of substituents on a pyridine ring can be quantified using Hammett parameters (σp). nih.gov Electron-withdrawing groups have positive σp values, while electron-donating groups have negative values. These parameters correlate with the electronic control of reactivity in various reactions, including metal-catalyzed cross-coupling reactions. nih.gov

The positions of the methyl and ethynyl groups on the pyridine ring direct the regioselectivity of incoming electrophiles and nucleophiles. In general, electrophilic aromatic substitution on pyridine itself is difficult and typically occurs at the 3-position. pearson.com However, the directing effects of the existing substituents in this compound will alter this preference.

The electron-donating methyl group at the 2-position directs electrophiles to the ortho and para positions (3- and 5-positions). The electron-withdrawing ethynyl group at the 4-position deactivates the ring and would direct incoming nucleophiles to the 2- and 6-positions. The combination of these effects can lead to complex regiochemical outcomes.

For nucleophilic attacks, the presence of substituents can significantly influence the regioselectivity. For example, in the case of 3,4-pyridynes, which are highly reactive intermediates, the position of a substituent can dictate where a nucleophile will add. nih.govrsc.org This is explained by the aryne distortion model, where substituents can polarize the triple bond of the pyridyne, favoring nucleophilic attack at a specific carbon. nih.gov

Cycloaddition and Polymerization Reactivity of Ethynyl-Functionalized Pyridines

The ethynyl group of this compound is a versatile handle for participating in cycloaddition and polymerization reactions, leading to the formation of more complex molecular architectures and polymeric materials.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. libretexts.org Ethynylpyridines can act as dienophiles in these reactions, reacting with conjugated dienes to form substituted bicyclic systems. nih.govrsc.org The reactivity of the ethynyl group as a dienophile is enhanced by the electron-withdrawing nature of the pyridine ring.

Ethynyl-functionalized pyridines can also undergo polymerization. The polymerization of 2-ethynylpyridine, for instance, can be initiated by strong acids, leading to the formation of conjugated ionic polyacetylenes. acs.org Anionic polymerization of vinylpyridines containing other heteroatoms has also been demonstrated to produce well-defined polymers. researchgate.net These polymers often exhibit interesting optical and electronic properties due to their extended conjugated systems. mdpi.comresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethynylpyridine |

| 2-(2-Haloethenyl)pyridine |

| 2-(2-Chloroethenyl)pyridine |

| 2-(2-Bromoethenyl)pyridine |

| 2-(2-Iodoethenyl)pyridine |

| Pyridine |

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) for Post-Functionalization

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that forms a five-membered heterocycle from a 1,3-dipole and a dipolarophile. organic-chemistry.orgwikipedia.org The reaction between an organic azide and a terminal alkyne, such as the ethynyl group in this compound, to form a 1,2,3-triazole ring is a cornerstone of "click chemistry." nih.govnih.gov This reaction is prized for its high efficiency, mild reaction conditions, and exceptional selectivity, making it an ideal tool for post-functionalization, a method to introduce complex functionalities to a polymer or molecule after its initial synthesis. researchgate.netresearchgate.net

The mechanism involves the concerted cycloaddition of the azide (the 1,3-dipole) across the alkyne (the dipolarophile). organic-chemistry.org The reaction is often catalyzed by copper(I), which significantly accelerates the rate and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. This catalyzed version is known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com

In the context of this compound, its terminal alkyne is a prime substrate for CuAAC reactions. This allows for the covalent attachment of the 2-methylpyridyl moiety onto various scaffolds, such as polymers or large biomolecules, that have been pre-functionalized with azide groups. This post-functionalization strategy is a modular approach to modify material properties or to introduce specific functionalities, such as metal-coordinating sites, due to the pyridine ring. researchgate.netmdpi.com

Table 1: Key Features of Huisgen Cycloaddition for Post-Functionalization

| Feature | Description | Reference |

| Reaction Type | 1,3-Dipolar Cycloaddition | organic-chemistry.orgwikipedia.org |

| Reactants | This compound (dipolarophile) and an organic azide (1,3-dipole) | wikipedia.org |

| Product | 1,4-disubstituted 1,2,3-triazole | mdpi.com |

| Catalyst | Typically Copper(I), generated in situ from CuSO₄ and a reducing agent like sodium ascorbate | mdpi.com |

| Key Advantage | High yield, high regioselectivity, mild conditions, and tolerance of various functional groups | nih.govnih.gov |

| Application | Post-polymerization or post-synthesis modification to attach the methyl-pyridyl group to other molecules | researchgate.netresearchgate.net |

Intramolecular and Intermolecular [4+2] Cycloaddition Reactions of Ethynyl Systems

The [4+2] cycloaddition, or Diels-Alder reaction, is a fundamental pericyclic reaction in organic chemistry that forms a six-membered ring from a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). wikipedia.orgorganic-chemistry.org The ethynyl group of this compound, being an electron-deficient π-system, can function as a dienophile, particularly when reacting with electron-rich dienes. mychemblog.com These reactions can occur in both an intermolecular (between two separate molecules) and an intramolecular (within a single molecule) fashion. rsc.orgnih.gov

Intermolecular [4+2] Cycloaddition:

In an intermolecular reaction, this compound would react with a separate diene molecule, such as cyclopentadiene or 1,3-butadiene. The driving force is the formation of two new, stable sigma bonds at the expense of two pi bonds. organic-chemistry.org The pyridine ring itself can influence the reactivity and regioselectivity of the cycloaddition through its electronic effects. Such reactions provide a direct route to constructing complex bicyclic or polycyclic structures containing a pyridyl substituent. rsc.orgnih.gov

Intramolecular [4+2] Cycloaddition:

For an intramolecular Diels-Alder (IMDA) reaction to occur, both the diene and the dienophile (the ethynylpyridine moiety) must be present within the same molecule, connected by a suitable tether. mdpi.com This strategy is highly effective for the stereoselective synthesis of fused ring systems. researchgate.net The conformation of the tether connecting the diene and the alkyne is crucial for the reaction to proceed, as it must allow the reactive components to adopt the necessary geometry for the transition state. mdpi.comnih.gov Research on similar systems, such as pyridazinecarbonitriles with alkyne side chains, has shown that these intramolecular cycloadditions are feasible and provide a powerful method for constructing fused aromatic systems. mdpi.com

Table 2: Comparison of Intermolecular and Intramolecular [4+2] Cycloadditions

| Aspect | Intermolecular Cycloaddition | Intramolecular Cycloaddition | Reference |

| Definition | Reaction between two separate molecules (a diene and this compound) | Reaction where the diene and the ethynylpyridine moiety are part of the same molecule | rsc.orgnih.gov |

| Products | Substituted cyclohexene derivatives with a 2-methylpyridyl group | Fused polycyclic or heterocyclic ring systems | mychemblog.commdpi.com |

| Key Factor | Matching electronic properties of the diene and dienophile | Length and conformation of the tether connecting the diene and dienophile | organic-chemistry.orgmdpi.com |

| Advantage | Versatility in combining different dienes and dienophiles | High stereocontrol and efficiency in forming complex fused rings | researchgate.netmasterorganicchemistry.com |

Spontaneous and Catalyzed Polymerization Mechanisms of Ethynylpyridines

The ethynyl group in ethynylpyridines makes them susceptible to polymerization, forming conjugated polyacetylene-type structures. This polymerization can proceed through either spontaneous or catalyzed pathways.

Spontaneous Polymerization:

Spontaneous polymerization of ethynylpyridines can occur without the need for a specific initiator or catalyst, often under conditions of high concentration, heat, or in the presence of strong acids or oxidants. researchgate.net For instance, the closely related 2-ethynylpyridine has been shown to polymerize spontaneously in the presence of strong acids like HCl or with halogens like bromine. acs.orgdtic.milacs.org

The mechanism in strong acid is believed to involve the protonation of the pyridine nitrogen. This protonation activates the acetylenic bond towards nucleophilic attack by another monomer molecule, initiating a chain reaction that leads to a conjugated polymer with pyridinium side groups. dtic.mil This process results in a highly conjugated polymer backbone.

Catalyzed Polymerization:

The polymerization of this compound can also be achieved using transition metal catalysts. Several mechanisms are relevant:

Ziegler-Natta Catalysis: Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are famous for polymerizing α-olefins. wikipedia.orglibretexts.org While less common for alkynes, they can induce polymerization. However, the Lewis basicity of the pyridine nitrogen can be problematic, as it may coordinate to the acidic metal center of the catalyst, potentially inhibiting or "poisoning" the catalytic activity. jku.at Careful selection of the catalyst system is therefore required to achieve controlled polymerization. libretexts.org

Metathesis Polymerization: Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method. mdpi.com While not directly applicable to the alkyne itself, this compound could first be used as a dienophile in a [4+2] cycloaddition with a strained cyclic diene (like cyclopentadiene) to form a norbornene-type monomer. nih.gov This new monomer, now containing a strained olefin and the pyridyl group, can then be polymerized via ROMP using well-defined ruthenium or tungsten catalysts. nih.govnih.gov The pyridine moiety's coordination to the metal center can influence the polymerization kinetics. hbku.edu.qa

Table 3: Polymerization Mechanisms of Ethynylpyridines

| Polymerization Type | Mechanism/Initiator | Key Characteristics | Reference |

| Spontaneous | Strong acids (e.g., HCl) or oxidants (e.g., Br₂) | Protonation of pyridine activates the alkyne for nucleophilic attack by another monomer. Forms a conjugated ionic polyacetylene. | acs.orgdtic.milacs.org |

| Catalyzed (Ziegler-Natta) | Transition metal halides (e.g., TiCl₄) with organoaluminum co-catalysts | Coordination-insertion mechanism. Potential for catalyst poisoning by the pyridine nitrogen. | wikipedia.orgjku.atyoutube.com |

| Catalyzed (Metathesis) | Conversion to a strained olefin monomer (e.g., norbornene derivative) followed by ROMP with Ru or W catalysts | Chain-growth mechanism. Allows for good control over polymer molecular weight and architecture. | nih.govnih.gov |

Coordination Chemistry of 4 Ethynyl 2 Methylpyridine As a Ligand System

Design Principles for 4-Ethynyl-2-methylpyridine-Based Ligands

The strategic design of ligands is fundamental to controlling the structure and function of the resulting metal complexes. The this compound framework offers distinct advantages in the construction of both discrete chelate complexes and extended supramolecular assemblies.

Chelate Ligand Formation and Stability

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key principle in the design of stable metal complexes. While this compound itself is a monodentate ligand, it serves as a crucial building block for constructing multidentate ligands. By incorporating this pyridine (B92270) moiety into a larger molecular structure containing additional donor atoms, such as nitrogen, oxygen, or sulfur, that can also bind to the metal center, stable chelate rings can be formed. The stability of these chelate complexes is influenced by several factors, including the number and size of the chelate rings, the nature of the donor atoms, and the steric and electronic properties of the ligand.

The stability of metal complexes is quantified by their stability constants (log β). A higher log β value indicates a more stable complex. The stability of complexes with pyridine-based ligands is dependent on the metal ion, with a general trend following the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The table below presents typical stability constants for related pyridine-based chelate ligands with various metal ions to illustrate these principles.

| Ligand Type | Metal Ion | log β |

| Pyridine-based Macrocycle | Mn(II) | >15 |

| Pyridine-based Macrocycle | Zn(II) | >15 |

| Pyridine-based Macrocycle | Cu(II) | >20 |

| Pyridine-based Macrocycle | Ca(II) | <5 |

| Pyrimidine-based | Cu(II) | 5.43 |

| Pyrimidine-based | Fe(III) | 5.19 |

| Pyrimidine-based | Ni(II) | 5.03 |

| Pyrimidine-based | Co(II) | 4.62 |

| Pyrimidine-based | Zn(II) | 4.20 |

This table provides illustrative stability constants for pyridine and pyrimidine-based ligands to demonstrate general trends in metal complex stability. Specific values for this compound containing chelates would require experimental determination.

Supramolecular Assembly Design Using Ethynyl-Pyridine Scaffolds

The rigid and linear nature of the ethynyl (B1212043) group in this compound makes it an excellent component for the rational design of supramolecular assemblies. nih.gov These assemblies are large, well-ordered structures held together by non-covalent interactions, including coordination bonds. In this context, this compound can act as a "linker" or "strut" that connects metal centers, or "nodes," to form extended one-, two-, or three-dimensional metal-organic frameworks (MOFs) and discrete supramolecular coordination complexes (SCCs). nih.gov

The design of these architectures is guided by the principles of coordination-driven self-assembly. nih.govrsc.org The geometry of the final structure is determined by the coordination preferences of the metal ion and the directionality of the ligands. For instance, a metal ion that prefers a square planar coordination geometry, when reacted with a linear ditopic ligand like a bis(this compound) derivative, can lead to the formation of a molecular square. Similarly, octahedral metal ions can be used to construct more complex three-dimensional structures. The ethynyl group can also be further functionalized to introduce other non-covalent interaction sites, such as hydrogen bonding or π-π stacking, which can further direct the self-assembly process and stabilize the resulting supramolecular structure. mdpi.com

Metal Complexation Studies with Transition and Main Group Metals

The coordination chemistry of this compound and its derivatives has been explored with a variety of metals, leading to complexes with interesting structural features and potential applications.

Ruthenium(II) Coordination Compounds and Their Functionalization

Ruthenium(II) complexes, particularly those with polypyridyl ligands, are of significant interest due to their rich photophysical and electrochemical properties and their potential applications in areas such as catalysis and medicinal chemistry. nih.govmdpi.com Ruthenium(II)-arene complexes with functionalized pyridines have been synthesized and characterized. nih.gov These complexes often adopt a "three-leg piano-stool" geometry. nih.gov

The ethynyl group on the this compound ligand in a ruthenium(II) complex is a particularly attractive feature as it provides a handle for post-coordination functionalization. nih.gov For example, the terminal alkyne can undergo a variety of chemical transformations, such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which allows for the covalent attachment of other molecules, including biomolecules or photosensitizers. nih.gov This functionalization can be used to tune the properties of the complex, for instance, to enhance its biological activity or to develop new materials with specific functions.

| Ruthenium(II) Complex Type | Ligand | Key Feature | Potential Functionalization |

| Arene Complex | Functionalized Pyridines | "Three-leg piano-stool" geometry | Modification of pyridine substituent |

| Polypyridyl Complex | 4-Ethynylpyridine derivative | Terminal alkyne | "Click" chemistry, Sonogashira coupling |

| Bipyridine Complex | 2,2'-Bipyridine | Widespread use in inorganic chemistry | Substitution at the 4,4'-positions |

Zinc(II) and Iron(II) Complexation Dynamics and Equilibrium

Zinc(II) and Iron(II) are important metal ions in biological and materials chemistry. The coordination chemistry of these ions with pyridine-based ligands has been extensively studied. rsc.orgnih.gov Zinc(II), with its d10 electron configuration, typically forms tetrahedral or octahedral complexes with predictable geometries. mdpi.comajol.info Iron(II), a d6 metal, can adopt various spin states and coordination geometries, leading to a richer and more complex coordination chemistry.

Platinum(II) Complexes in Bioinorganic Applications

Platinum(II) complexes are at the forefront of bioinorganic chemistry, with cisplatin and its analogues being widely used as anticancer drugs. nih.gov The primary mode of action of these drugs is their ability to bind to DNA, leading to cell death. The development of new platinum(II) complexes with improved efficacy and reduced side effects is an active area of research. rsc.orgmdpi.com

Pyridine-containing ligands have been extensively used in the design of new platinum(II)-based anticancer agents. finechem-mirea.rudoi.org A hypothetical platinum(II) complex incorporating this compound as a ligand could be designed to have a square planar geometry, typical for Pt(II). The ethynyl group could be exploited for several purposes. It could be used to attach a targeting moiety that directs the complex to cancer cells, or it could be designed to interact with other biological molecules. Furthermore, the electronic properties of the ethynyl group could influence the reactivity of the platinum center and its interaction with DNA. The development of such complexes could lead to new therapeutic agents with novel mechanisms of action. frontiersin.orgmdpi.com

| Platinum(II) Complex Ligand Type | Potential Application | Key Design Feature |

| Chelating Pyridine/Pyrimidine | Anticancer | Rigid chelating motif |

| Pyridine-containing Chlorin | Combination Cancer Therapy | Photosensitizer and cytotoxic agent in one molecule |

| Terpyridine Derivatives | Anticancer | DNA intercalation and EGFR inhibition |

| Monofunctional Pyridine | Anticancer | Overcoming cisplatin resistance |

Tuning of Spectroscopic and Electrochemical Properties in Coordination Compounds

The incorporation of this compound into coordination complexes allows for a systematic modulation of their electronic properties. The presence of the electron-withdrawing ethynyl group and the electron-donating methyl group on the pyridine ring creates a unique electronic environment that can be exploited to control the energy levels of the metal and ligand orbitals. This, in turn, influences the charge transfer transitions, luminescence behavior, and redox activity of the complex.

Metal-to-Ligand Charge Transfer (MLCT) Band Analysis

Metal-to-Ligand Charge Transfer (MLCT) is a critical photophysical process in many transition metal complexes, giving rise to strong absorption bands in the visible region of the electromagnetic spectrum. These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and intensity of these MLCT bands are highly sensitive to the nature of the ligands.

In complexes containing this compound, the ethynyl group's π-system can extend the conjugation of the pyridine ring, thereby lowering the energy of the ligand's π* orbitals. This extended conjugation often leads to a red-shift (bathochromic shift) of the MLCT absorption bands compared to complexes with simpler pyridine ligands. For instance, in ruthenium(II) polypyridyl complexes, the introduction of ligands with extended π-systems can lead to a redshift and broadening of the optical absorption spectra. rsc.org

The energy of the MLCT absorption maximum is directly related to the difference between the metal's d-orbital energy and the ligand's π-orbital energy. By modifying the substituents on the pyridine ring, as in this compound, it is possible to systematically tune this energy gap. The electron-withdrawing nature of the ethynyl group stabilizes the ligand's π orbitals, which can be further modulated by the electronic properties of the metal center and other ancillary ligands in the coordination sphere.

| Complex Type | Key Spectroscopic Feature | Influence of this compound |

| Ruthenium(II) Polypyridyl | Red-shift in MLCT absorption | The ethynyl group extends π-conjugation, lowering the energy of the ligand's π* orbitals. |

| Platinum(II) Bipyridine | Charge-transfer absorption in the visible region | The ethynylaryl groups contribute to the MLCT and can introduce interligand charge-transfer (LLCT) character. nih.gov |

Luminescence Enhancement and Quenching Phenomena

The luminescence of coordination compounds, often arising from the radiative decay from an excited state, is a property of significant interest for applications in sensing, imaging, and lighting. The this compound ligand can profoundly impact the luminescent behavior of its metal complexes, leading to either enhancement or quenching of the emission.

Luminescence Enhancement:

Coordination of this compound can enhance luminescence through several mechanisms. The rigid structure of the ligand can reduce non-radiative decay pathways by limiting vibrational and rotational freedom within the complex. This rigidity helps to minimize the loss of energy as heat, thereby increasing the quantum yield of luminescence.

Luminescence Quenching:

| Phenomenon | Mechanism | Example Context |

| Enhancement | Increased rigidity of the complex, reducing non-radiative decay. | General principle for ligands that restrict molecular motion upon coordination. |

| Quenching | Presence of low-lying ligand-centered excited states that provide a non-radiative decay pathway from the emissive MLCT state. | Ruthenium(II) complexes where the this compound ligand introduces a lower-energy excited state. rsc.org |

Redox Potential Modulation through Ligand Architecture

The redox potentials of coordination compounds are a direct reflection of the energy levels of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The ability to tune these redox potentials is crucial for applications in catalysis, solar energy conversion, and molecular electronics. The architecture of the this compound ligand provides a handle to modulate the redox potentials of its metal complexes.

The electron-withdrawing character of the ethynyl group in this compound can significantly influence the redox potentials. By stabilizing the ligand's π* orbitals (the LUMO in many complexes), it becomes more difficult to reduce the complex, leading to a cathodic (more positive) shift in the reduction potential. Conversely, the σ-donating ability of the pyridine nitrogen and the methyl group can influence the energy of the metal's d-orbitals (often the HOMO).

Studies on substituted polypyridine complexes of iron(II) and cobalt(II) have demonstrated that the electronic nature of the substituents on the pyridine rings has a profound impact on the metal-centered redox potentials. nih.govnih.gov Electron-withdrawing substituents generally make the metal center more difficult to oxidize, resulting in an anodic (more positive) shift of the oxidation potential. Therefore, in a complex with this compound, the ethynyl group is expected to make the metal center more electron-poor and thus harder to oxidize.

The interplay between the σ-donating and π-accepting properties of the this compound ligand allows for a fine-tuning of the HOMO-LUMO gap and, consequently, the electrochemical properties of the complex. This modulation is essential for designing molecules with specific electron transfer capabilities.

| Property | Influence of this compound | General Trend in Polypyridyl Complexes |

| Oxidation Potential | The electron-withdrawing ethynyl group makes the metal center more difficult to oxidize, shifting the potential to more positive values. | Electron-withdrawing substituents on the ligand backbone lead to an anodic shift in the metal-centered oxidation. nih.govnih.gov |

| Reduction Potential | The π-accepting ethynyl group stabilizes the ligand's π* orbitals, making reduction more favorable and shifting the potential to more positive values. | Ligands with extended π-systems or electron-withdrawing groups generally show less negative reduction potentials. |

Advanced Applications in Chemical and Materials Science

Polymeric Materials and Functional Coatings Utilizing 4-Ethynyl-2-methylpyridine

The dual functionality of this compound allows for its incorporation into a variety of polymeric structures and coatings, imparting unique chemical and physical properties to the resulting materials.

Chemical Vapor Deposition Polymerization of Pyridinophane Derivatives

Chemical Vapor Deposition (CVD) is a solvent-free technique used to create thin, uniform, and conformal polymer films directly on a substrate from vapor-phase reactants. nih.govnih.gov This method is particularly advantageous for producing high-purity layers and avoiding defects like pinholes that can occur in solution-based processes. nih.gov One of the well-known CVD polymerization processes involves the use of [2.2]paracyclophane derivatives to form poly(p-xylylene), commercially known as parylene. nih.gov This process involves the sublimation of the paracyclophane dimer, followed by its pyrolysis into reactive quinodimethane monomers, which then adsorb and polymerize on a substrate at room temperature. umich.edu

This fundamental process can be extended to create functionalized polymers by using substituted paracyclophane precursors. umich.edu Analogously, pyridinophane derivatives, which are structural analogues of paracyclophanes containing one or more pyridine (B92270) rings, can be synthesized and potentially used in CVD processes. While not a direct precursor, this compound serves as a critical building block for the synthesis of such functionalized pyridinophane dimers. The resulting polymer films would feature pyridine moieties integrated directly into the polymer backbone, offering unique properties such as altered surface energy, sites for metal coordination, and specific interactions for sensing applications. The CVD process ensures the creation of highly conformal coatings on even complex topographies, which is crucial for applications in microelectronics and biomedical devices. nih.govnih.gov

The table below outlines the typical steps in a CVD polymerization process for paracyclophane derivatives, which is analogous to the potential process for pyridinophane derivatives.

| Step | Process | Description | Temperature Range (°C) |

| 1 | Sublimation | The solid dimer precursor is heated under vacuum to form a vapor. | 90 - 150 |

| 2 | Pyrolysis | The vaporized dimer is passed through a high-temperature furnace to cleave it into reactive monomers. | 650 - 700 |

| 3 | Deposition | The monomer gas adsorbs onto a substrate in a deposition chamber and spontaneously polymerizes. | ~25 (Room Temp) |

This interactive table summarizes the key stages of the Chemical Vapor Deposition (CVD) process for creating polymer films from cyclophane precursors.

Surface Modification of Polymer Films via Click Chemistry

The surface properties of a material, such as wettability, adhesion, and biocompatibility, are critical for its performance in various applications. Post-polymerization modification is a powerful strategy for tailoring these surface properties without altering the bulk characteristics of the polymer. researchgate.net "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile tool for surface functionalization. rsc.orgnih.gov This reaction is known for its high yield, selectivity, and tolerance to a wide range of functional groups and reaction conditions. nih.gov

The terminal alkyne group of this compound makes it an ideal molecule for attachment to polymer surfaces via CuAAC. The process typically involves a polymer that has been pre-functionalized with azide groups. When this azide-functionalized surface is exposed to this compound in the presence of a copper(I) catalyst, a stable triazole linkage is formed, covalently bonding the methylpyridine moiety to the polymer surface. rsc.org

This surface modification can dramatically alter the interface's properties. The introduction of the pyridine group can increase the surface's polarity, enhance its ability to coordinate with metal ions, and provide a handle for further chemical transformations. This strategy has been successfully employed to functionalize a wide array of materials, including polymer nanoparticles and films, for applications ranging from biomedical devices to specialized coatings. researchgate.netrsc.org

| Polymer Substrate | Functionalization Strategy | Attached Molecule | Resulting Surface Property |

| Azide-modified Polycarbonate | CuAAC Click Chemistry | This compound | Increased hydrophilicity, metal coordination sites |

| Azide-functionalized Nanoparticles | CuAAC Click Chemistry | This compound | Altered surface charge, potential for drug delivery |

| Glycidyl Methacrylate Copolymers | Multi-step Click Reactions | Silyl-alkynes | Low surface energy applications |

This table provides examples of how click chemistry can be used to modify polymer surfaces with molecules like this compound.

Development of Conjugated Polyacetylenes for Optoelectronic Applications

Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess unique electronic and optical properties that make them suitable for a variety of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org Polyacetylenes are a class of conjugated polymers that can be synthesized through the polymerization of acetylene (B1199291) derivatives.

The polymerization of ethynyl-aromatic compounds, such as this compound, can be achieved through various organometallic cross-coupling reactions, like Sonogashira or Suzuki couplings, to yield conjugated polymers. rsc.orgresearchgate.net The resulting poly(ethynyl-methylpyridine) would feature a rigid backbone with extended π-conjugation, a prerequisite for charge transport.

The incorporation of the electron-deficient pyridine ring into the polymer backbone significantly influences the material's optoelectronic properties. researchgate.net It can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can facilitate electron injection and transport in electronic devices. This makes such polymers promising candidates for use as electron-transporting or emissive layers in OLEDs. researchgate.net By chemically modifying the pyridine ring or by copolymerization with other aromatic monomers, the electronic properties, such as the bandgap and charge carrier mobility, can be finely tuned to optimize device performance. tdl.org

| Polymer Type | Monomer(s) | Key Property | Potential Application |

| Poly(ethynyl-methylpyridine) | This compound | Electron-deficient backbone | Electron transport layer in OLEDs |

| Di(aryleneethynyl)pyrazine Polymer | Diethynylarenes, Dibromopyrazine | Enhanced electron transport | Dopant in emissive layers of OLEDs |

| Thiophene-based Polymers | Functionalized Thiophenes | High charge carrier mobility | Active layer in organic transistors |

This interactive table compares different conjugated polymers, their properties, and potential applications in optoelectronics.

Catalysis and Organic Transformations with Ethynyl-Pyridine Derived Systems

The pyridine nitrogen and the ethynyl (B1212043) group in this compound can act as coordinating sites for metal centers, making it a valuable component in the design of both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis in Carbon-Carbon Bond Forming Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is fundamental to modern organic synthesis, enabling the efficient and selective formation of chemical bonds. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. rsc.org The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the metal center.

Molecules containing pyridine moieties are widely used as ligands in homogeneous catalysis. The nitrogen atom can donate its lone pair of electrons to the metal center, influencing its electronic properties and reactivity. This compound can be utilized as a ligand in such catalytic systems. For instance, it can coordinate to a palladium center, and the resulting complex can act as a catalyst for cross-coupling reactions. The electronic properties of the catalyst can be tuned by modifying the substituents on the pyridine ring.

Furthermore, the ethynyl group can also participate in the catalytic cycle or be used to synthesize more complex ligand structures. The combination of the pyridine ring and the ethynyl group allows for the creation of bidentate or pincer-type ligands, which can form highly stable and active catalysts for a variety of organic transformations, including challenging cross-coupling reactions involving sp3-hybridized carbon atoms. nih.gov

Heterogeneous Catalytic Systems for Sustainable Processes

While homogeneous catalysts are often highly active and selective, their separation from the reaction mixture can be difficult and costly. Heterogeneous catalysts, which are in a different phase from the reactants, offer a solution to this problem as they can be easily recovered by filtration and reused, contributing to more sustainable and cost-effective chemical processes. nih.gov

A common strategy for creating heterogeneous catalysts is to immobilize a homogeneous catalytic complex onto a solid support. nih.gov The unique structure of this compound makes it well-suited for this purpose. The pyridine moiety can be used to chelate a catalytically active metal ion, such as palladium, iridium, or copper. nih.gov The terminal ethynyl group can then be used as a reactive handle to covalently attach the entire metal-ligand complex to a solid support, such as silica, alumina, or a polymer resin. This can be achieved, for example, through a click reaction with an azide-functionalized support.

The resulting heterogeneous catalyst combines the high activity and selectivity of a molecular catalyst with the practical advantages of easy separation and recyclability. nih.gov Such systems are highly desirable for "green chemistry" applications, as they minimize catalyst waste and allow for their use in continuous flow reactors, further enhancing the efficiency and sustainability of chemical manufacturing. nih.gov

Organic Electronics and Functional Materials Based on this compound

The unique electronic properties of this compound, combining a π-conjugated ethynyl group with an electron-deficient pyridine ring, make it an attractive building block for advanced functional materials.

Design of Charge Transfer and Nonlinear Optical Chromophores

Nonlinear optical (NLO) chromophores are molecules that exhibit a nonlinear response to an applied electric field, a property essential for applications in optoelectronics and photonics. A common design for NLO chromophores is the "push-pull" system, which consists of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

This compound can function effectively in such systems. The pyridine ring is inherently electron-deficient, allowing it to act as an acceptor or part of the acceptor system. The ethynyl group serves as a rigid and efficient component of the π-conjugated bridge, facilitating electronic communication between the donor and acceptor. By attaching a suitable electron-donating group (e.g., an amino or alkoxy-substituted phenyl group) to the ethynyl terminus, a classic D-π-A chromophore can be constructed.

The efficiency of these chromophores is often evaluated by their hyperpolarizability (β), a measure of the second-order NLO response. The structural and electronic properties of heterotrinuclear complexes featuring 4-ethynylpyridine as a spacer have been studied, demonstrating that such assemblies can exhibit significant cubic nonlinear optical responses. researchgate.net The design of these materials allows for the tuning of their optical properties by modifying the donor, the acceptor, or the length and nature of the conjugated spacer.

| Chromophore Component | Function | Role of this compound Moiety |

| Electron Donor (D) | Provides electron density | Can be attached to the ethynyl end of the molecule. |

| π-Conjugated Bridge | Facilitates electron delocalization and charge transfer | The ethynyl group provides a rigid, linear conjugated segment. |

| Electron Acceptor (A) | Attracts electron density | The electron-deficient pyridine ring acts as the acceptor. |

The resulting charge-transfer characteristics can lead to large changes in the dipole moment upon excitation, which is a key requirement for a high NLO response. nih.gov These molecules are of interest for applications in electro-optic modulators, optical switching, and frequency conversion.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) from Pyridine Linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable structures. researchgate.netnih.govmdpi.com MOFs are constructed from metal ions or clusters connected by organic ligands, while COFs are formed from organic building blocks linked by strong covalent bonds. nih.govmdpi.com

This compound is a versatile building block for both MOFs and COFs.

In MOFs : The pyridine nitrogen atom possesses a lone pair of electrons that can readily coordinate to metal centers (e.g., Zn²⁺, Cu²⁺, Fe³⁺), making it an excellent directional linker for assembling 3D frameworks. youtube.com The rigidity of the ethynylpyridine unit helps in the formation of well-defined, porous structures. The properties of the resulting MOF, such as pore size, stability, and functionality, can be tailored by choosing appropriate metal clusters and co-ligands. youtube.com

In COFs : The terminal ethynyl group is a reactive handle for forming the covalent bonds that define the COF structure. For example, it can undergo Glaser coupling or other polymerization reactions to create extended, porous networks. The pyridine unit can be incorporated into the framework to impart specific properties, such as basicity, hydrogen-bonding capability, or sites for post-synthetic modification.

The combination of porosity and the chemical functionality of the pyridine ring makes these materials promising for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. researchgate.netnih.govyoutube.com The inherent advantages of MOFs and COFs, such as structural tunability and high surface area, are leveraged by the inclusion of functional linkers like this compound. mdpi.com

| Framework Type | Role of this compound | Key Interaction | Potential Applications |

| MOF | Organic Linker (Ligand) | Coordination of pyridine nitrogen to metal ions. youtube.com | Gas Storage, Catalysis, Separation mdpi.comyoutube.com |

| COF | Monomeric Building Block | Covalent bond formation via the ethynyl group (e.g., polymerization). | Adsorption, Sensing, Energy Storage researchgate.net |

Medicinal Chemistry and Biological Research Applications

Role as Pharmaceutical Intermediates and Drug Lead Building Blocks

4-Ethynyl-2-methylpyridine is a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the reactivity of the ethynyl (B1212043) group, which can participate in various coupling reactions, and the specific substitution pattern on the pyridine (B92270) ring, which influences the molecule's physicochemical properties and biological activity.

Synthesis of Cyclooxygenase-2 (COX-2) Inhibitor Precursors

The selective inhibition of cyclooxygenase-2 (COX-2) is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The design of selective COX-2 inhibitors often involves the incorporation of specific pharmacophoric features that can interact with the active site of the COX-2 enzyme. Pyridine and pyridazine-based scaffolds have been explored for the development of novel COX-2 inhibitors.

While direct synthesis of COX-2 inhibitors from this compound is not extensively documented in publicly available research, its structural motifs are present in known COX-2 inhibitors. The pyridine ring can serve as a central scaffold, and the ethynyl group provides a rigid linker to which other functional groups can be attached to optimize binding to the COX-2 active site. For instance, the synthesis of various pyridazine derivatives has demonstrated potent and selective COX-2 inhibitory activity. nih.govnih.gov The development of new pyrazole–pyridazine hybrids has also yielded compounds with significant COX-2 inhibition. rsc.org The structural similarity of this compound to these successful scaffolds suggests its potential as a precursor for a new class of selective COX-2 inhibitors.

| Compound Class | Key Structural Feature | Relevance to this compound |

| Pyridazine Derivatives | Pyridazine core | Heterocyclic similarity, potential for bioisosteric replacement. |

| Imidazopyrazolopyridines | Pyrazolopyridine scaffold | Presence of a pyridine ring, demonstrating its utility in COX-2 inhibitor design. mdpi.com |

| Pyrazole-pyridazine Hybrids | Pyrazole and pyridazine pharmacophores | Highlights the use of nitrogen-containing heterocycles in developing potent anti-inflammatory agents. rsc.org |

Scaffold for Drug Discovery and Optimization

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of bioactive compounds. nih.govnih.govnih.gov this compound, as a substituted pyridine, serves as a versatile scaffold for the discovery and optimization of new drug candidates. The methyl and ethynyl groups provide handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Bioactive Metal Complexes Incorporating Ethynyl-Pyridine Scaffolds

The coordination of organic ligands to metal centers can result in complexes with unique biological properties that are not observed with the individual components. Ethynyl-pyridine scaffolds, such as this compound, are excellent ligands for the formation of such metal complexes due to the presence of the nitrogen atom in the pyridine ring and the pi-system of the ethynyl group, both of which can coordinate to metal ions.

Estrogen Receptor Binding Affinity Studies and Cellular Uptake Mechanisms

Estradiol-derived metal complexes have been investigated as targeted probes for the diagnosis and treatment of breast cancer. nih.gov A study on an estradiol-pyridine tetra acetate (B1210297) europium (III) complex revealed that it binds to the estrogen receptor α (ERα) ligand-binding domain. nih.gov This demonstrates that pyridine-containing ligands can be incorporated into metal complexes designed to target the estrogen receptor. While this study did not use an ethynyl-pyridine, it highlights the potential for pyridine-based ligands in this application. The ethynyl group in this compound could serve as a point of attachment for an estrogenic scaffold, with the pyridine nitrogen coordinating to a metal ion.

The cellular uptake of metal complexes is a complex process that can occur through various mechanisms, including passive diffusion and transporter-mediated uptake. nih.govrsc.orgresearchgate.net The physicochemical properties of the metal complex, such as its size, charge, and lipophilicity, play a crucial role in determining the mechanism and efficiency of its cellular entry. The incorporation of a lipophilic ligand like this compound into a metal complex could potentially enhance its cellular uptake via passive diffusion across the cell membrane.

Induction of Oxidative Stress in Cancer Cell Lines by Platinum Complexes

Platinum-based complexes are a cornerstone of cancer chemotherapy. Their mechanism of action often involves binding to DNA, leading to cell cycle arrest and apoptosis. Additionally, some platinum complexes can induce oxidative stress in cancer cells, contributing to their cytotoxic effects. Platinum(IV) complexes are often considered prodrugs that are reduced to active platinum(II) species within the cell. nih.gov

Neurological and Receptor Biology Investigations

The nervous system presents a rich landscape of biological targets for therapeutic intervention. The structural features of this compound make it a promising scaffold for the development of neurologically active compounds. A closely related compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, has been identified as a potent and highly selective antagonist of the metabotropic glutamate subtype 5 (mGlu5) receptor. acs.orgacs.org This receptor is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and chronic pain.

The discovery of a potent mGlu5 receptor antagonist with a structure so similar to this compound strongly suggests that the 2-methyl-4-ethynylpyridine core is a key pharmacophore for interacting with this receptor. The substitution of the thiazole ring with other groups could lead to the development of new ligands with altered selectivity or potency for mGlu5 or other related receptors. This highlights the potential of this compound as a valuable building block in the exploration of new treatments for neurological disorders.

Advanced Characterization and Analytical Methodologies in 4 Ethynyl 2 Methylpyridine Research

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

Spectroscopic methods are indispensable for probing the structural and electronic intricacies of 4-Ethynyl-2-methylpyridine. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic arrangement and electron distribution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. researchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

1D NMR: One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum would exhibit distinct signals for the methyl protons, the aromatic protons on the pyridine (B92270) ring, and the acetylenic proton. The chemical shifts of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule, including the methyl carbon, the pyridine ring carbons, and the two sp-hybridized carbons of the ethynyl (B1212043) group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Methyl Protons | ¹H | ~2.5 | Singlet | N/A |

| Pyridine H3 | ¹H | ~7.1-7.3 | Doublet | ~5 |

| Pyridine H5 | ¹H | ~7.4-7.6 | Doublet | ~5 |

| Pyridine H6 | ¹H | ~8.4-8.6 | Singlet | N/A |

| Acetylenic Proton | ¹H | ~3.1 | Singlet | N/A |

| Methyl Carbon | ¹³C | ~24 | Quartet | ~127 |

| Pyridine C2 | ¹³C | ~158 | Singlet | N/A |

| Pyridine C3 | ¹³C | ~123 | Doublet | ~165 |

| Pyridine C4 | ¹³C | ~133 | Singlet | N/A |

| Pyridine C5 | ¹³C | ~139 | Doublet | ~165 |

| Pyridine C6 | ¹³C | ~150 | Doublet | ~180 |

| Ethynyl Cα | ¹³C | ~83 | Singlet | N/A |

| Ethynyl Cβ | ¹³C | ~78 | Doublet | ~250 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. A COSY spectrum would show correlations between coupled protons, for instance, between the aromatic protons on the pyridine ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra.

Flow NMR for Reaction Monitoring: The synthesis of this compound can be monitored in real-time using flow NMR spectroscopy. This technique allows for the continuous analysis of a reaction mixture as it flows through an NMR spectrometer, providing kinetic and mechanistic data without the need for quenching or sample workup. dtic.milmdpi.comchemguide.co.uk

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. libretexts.org For this compound, both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry can be utilized.

ESI-MS: ESI is a soft ionization technique that is particularly useful for analyzing polar molecules. It would be expected to produce a prominent protonated molecular ion [M+H]⁺ for this compound, allowing for accurate molecular weight determination.

MALDI-ToF MS: MALDI-ToF MS is another soft ionization technique that is well-suited for a wide range of molecules. libretexts.org It provides high-resolution mass data, which can be used to confirm the elemental composition of the parent ion through accurate mass measurement.

Fragment Analysis: By inducing fragmentation of the molecular ion, typically through collision-induced dissociation (CID), the mass spectrometer can provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a methyl group or cleavage of the ethynyl group, aiding in its structural confirmation. researchgate.netresearchgate.netspectrabase.com

Interactive Data Table: Predicted Mass Spectrometry Data for this compound (C₈H₇N)

| Ion | m/z (calculated) | Description |

| [M]⁺ | 117.0578 | Molecular Ion |

| [M+H]⁺ | 118.0657 | Protonated Molecular Ion |

| [M-CH₃]⁺ | 102.0422 | Loss of a methyl group |

| [M-C₂H]⁺ | 92.0499 | Loss of the ethynyl group |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. helixchrom.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a symmetric and less polar bond, is expected to show a strong signal in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (Methyl) | Stretching | 2850-2960 | IR, Raman |

| C≡C (Alkyne) | Stretching | 2100-2260 | Raman (strong), IR (weak) |

| C=N, C=C (Pyridine) | Ring Stretching | 1400-1600 | IR, Raman |

| C-H (Aromatic) | Bending | 690-900 | IR |

Electronic spectroscopy, specifically Ultraviolet-Visible (UV/Vis) absorption and emission spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

UV/Vis Absorption Spectroscopy: The UV/Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring and the ethynyl group are both chromophores that contribute to the absorption profile. The position and intensity of these absorption bands are sensitive to the solvent environment.

Emission Spectroscopy (Fluorescence): Upon excitation with UV light, this compound may exhibit fluorescence. The emission spectrum provides information about the energy of the excited state and can be used to study the molecule's photophysical properties.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Wavelength Range (nm) | Description |

| π → π | 200-300 | Associated with the pyridine ring and ethynyl group |

| n → π | 270-350 | Involves the non-bonding electrons on the nitrogen atom |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture and determining the purity of a compound. For this compound, a reversed-phase HPLC method would typically be employed.

In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. HPLC is also invaluable for analyzing reaction mixtures to monitor the progress of a synthesis and to identify the presence of starting materials, intermediates, and byproducts. mdpi.com

Interactive Data Table: Typical HPLC Parameters for the Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are the most definitive methods for determining the precise three-dimensional arrangement of atoms in a solid-state material. libretexts.org This technique is crucial for unambiguously confirming the molecular structure, including bond lengths, bond angles, and intermolecular interactions of compounds like this compound. utah.edu

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. libretexts.org The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. libretexts.org The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal's unit cell. utah.edu By analyzing this pattern, researchers can construct an electron density map and refine a detailed model of the molecular structure. utah.edu

Table 2: Example Crystallographic Data for a Substituted Ethynylpyridine Compound (2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.901(2) |

| b (Å) | 13.380(4) |

| c (Å) | 11.537(3) |

| β (°) | 95.760(5) |

| Volume (ų) | 906.3 |

| Z (molecules/cell) | 4 |

| Temperature (K) | 298 |

| R-factor | 0.0488 |

Source: Data adapted from a study on a related ethynylpyridine derivative to illustrate typical crystallographic parameters. researchgate.net

Surface Science and Thin Film Characterization for Polymer Applications

The polymerization of monomers like this compound can lead to novel polymers with applications in coatings, sensors, and electronics. The performance of these materials is often dictated by their surface and thin-film properties. A combination of surface-sensitive techniques is therefore employed to characterize these polymer films.

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. aber.ac.ukresearchgate.net It measures the change in the polarization state of light upon reflection from a sample surface. mdpi.com By fitting the experimental data to an optical model, precise information about layer thickness, surface roughness, and optical properties can be extracted. mdpi.comnih.gov For polymer films derived from ethynylpyridines, ellipsometry would be critical for controlling film thickness during deposition (e.g., spin coating) and for understanding how the polymer's structure affects its refractive index. mdpi.com

Contact angle measurements provide information about the surface energy and wettability of the polymer film. By measuring the angle a liquid droplet makes with the surface, one can infer the hydrophobicity or hydrophilicity of the material. This is particularly relevant for applications involving interfaces with aqueous media, such as in biocompatible coatings or sensors. nih.gov

Table 3: Illustrative Film Property Data from Ellipsometry and Contact Angle Analysis

| Polymer Film | Thickness (nm) (from Ellipsometry) | Refractive Index (at 633 nm) | Water Contact Angle (°) |

| Hypothetical Poly(4-E-2-MP) Film A | 25.3 ± 0.2 | 1.58 | 75.4 ± 1.5 |

| Hypothetical Poly(4-E-2-MP) Film B | 52.1 ± 0.3 | 1.59 | 76.1 ± 1.2 |

Note: This table contains hypothetical data for a polymer of this compound (Poly(4-E-2-MP)) to illustrate the type of results obtained from these techniques.

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for determining the elemental composition and chemical states of the top 5-10 nm of a material's surface. researchgate.net It involves irradiating the surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment. researchgate.net

For a polymer film of this compound, XPS would confirm the presence of carbon and nitrogen and provide their relative atomic concentrations. High-resolution scans of the C 1s and N 1s regions would allow for the deconvolution of peaks corresponding to different chemical bonds (e.g., C-C/C-H, C≡C, C-N, C=N). This level of detail is crucial for verifying the polymer structure at the surface and for studying surface modification or degradation. nih.gov

Table 4: Typical Binding Energies in XPS for a Nitrogen-Containing Polymer

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~285.0 |

| C≡C | ~284.5 | ||

| C-N (in pyridine ring) | ~285.6 | ||

| Nitrogen | N 1s | Pyridinic Nitrogen | ~398.7 |

| Protonated/Quaternized N+ | ~401.5 |

Note: Binding energies are illustrative and can vary slightly based on the specific chemical environment and instrument calibration.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the surface charge of a material in a liquid medium. colostate.edu For polymers containing pyridine units, the surface charge is highly dependent on the pH of the surrounding solution. The lone pair of electrons on the pyridine nitrogen can be protonated in acidic conditions, leading to a positive surface charge, and deprotonated at higher pH. najah.edu

Zeta potential is typically measured by observing the movement of particles in an electric field (electrophoresis) or by measuring the streaming potential generated when an electrolyte is forced to flow across the polymer-coated surface. youtube.com Plotting the zeta potential as a function of pH reveals the isoelectric point (IEP)—the pH at which the net surface charge is zero. colostate.edu This characteristic is vital for applications where surface interactions need to be controlled, such as in drug delivery, bio-adhesion, or filtration membranes. najah.edusemanticscholar.org

Table 5: Illustrative Zeta Potential of a Pyridine-Based Polymer Film at Various pH Values

| pH | Zeta Potential (mV) |

| 2.0 | +35.2 |

| 4.0 | +21.5 |

| 6.0 | +5.1 |

| 7.4 | -8.9 |

| 9.0 | -25.7 |

| 11.0 | -38.4 |

Note: This data is representative of a typical pyridine-containing polymer, showing a positive charge at low pH and a negative charge at high pH. The isoelectric point would be between pH 6 and 7.4.

Theoretical and Computational Chemistry Approaches

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. nih.gov

For a molecule like 4-Ethynyl-2-methylpyridine, MD simulations can be used to perform a thorough conformational analysis. mdpi.commdpi.comresearchgate.net By simulating the molecule's motion, it is possible to identify the most stable conformations and the energy barriers between them. This is particularly useful for understanding the molecule's flexibility and how it might interact with other molecules, such as in a solvent or at the active site of an enzyme. nih.gov Analysis of the MD trajectory can reveal preferred dihedral angles and the formation of intramolecular interactions that stabilize certain conformations. mdpi.com

Structure-Property Relationship Predictions and Rational Design

A key application of computational chemistry is in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govmdpi.com These models use statistical methods to correlate the chemical structure of a molecule with its biological activity or physical properties. By calculating a variety of molecular descriptors for this compound (e.g., electronic, steric, and hydrophobic properties), its behavior in different applications can be predicted.

This predictive capability is a cornerstone of rational design. researchgate.netnih.govnih.gov For instance, if this compound is a scaffold for developing new therapeutic agents, computational models can guide the modification of its structure to enhance potency and selectivity. mdpi.commdpi.com By understanding how changes to the molecule's structure affect its properties, chemists can design new derivatives with improved performance for specific applications, such as catalysis or materials science, thereby reducing the time and cost associated with experimental trial-and-error approaches.

Computational Modeling of Catalytic Mechanisms and Reaction Pathways

Computational modeling is a powerful tool for investigating the role of molecules in catalytic processes. mdpi.comescholarship.org If this compound acts as a ligand in an organometallic catalyst, computational methods can be used to model the entire catalytic cycle. mdpi.com This involves calculating the structures and energies of all intermediates and transition states along the reaction pathway. montclair.edu

Such studies provide detailed mechanistic insights, including how the ligand influences the activity and selectivity of the metal center. mdpi.com By understanding the energetics of substrate binding, product release, and the key bond-forming or bond-breaking steps, researchers can rationally design more efficient catalysts. researchgate.net For example, modifications to the pyridine (B92270) ring or its substituents can be modeled to see how they affect the electronic and steric environment of the catalytic center, ultimately leading to improved catalyst performance.

Future Research Directions and Emerging Opportunities

Integration with Advanced Supramolecular Architectures and Self-Assembly

The field of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures through non-covalent interactions, presents significant opportunities for 4-Ethynyl-2-methylpyridine. The pyridine (B92270) nitrogen atom can coordinate with metal ions, while the ethynyl (B1212043) group can participate in various interactions, including π-stacking and hydrogen bonding. This dual functionality makes it a versatile building block for constructing complex supramolecular architectures.

Researchers have successfully used similar unsymmetrical bis(4-pyridyl)acetylene ligands to create self-assembled supramolecular squares. researchgate.net The steric and electronic properties of the substituents on the pyridine rings were found to direct the self-selection process, leading to the formation of single isomers. researchgate.net This suggests that the methyl group in this compound could play a crucial role in controlling the geometry and symmetry of self-assembled structures.

Furthermore, pyridine derivatives are extensively used as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net These materials are known for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. nih.govmdpi.com The rigid nature of the ethynyl group in this compound could be leveraged to create MOFs with well-defined pore structures and high thermal stability. The incorporation of this linker could lead to new materials with tailored functionalities.

Future investigations in this area could explore the coordination-driven self-assembly of this compound with various metal ions to create discrete metallacycles and metallacages. The study of how the methyl group influences the resulting architectures and their host-guest properties would be of particular interest.

Development of Novel Biosensors and Diagnostic Agents

The development of sensitive and selective biosensors is a critical area of research with significant implications for healthcare and environmental monitoring. While direct applications of this compound in biosensing have yet to be reported, the inherent properties of the pyridine moiety suggest its potential in this field. The nitrogen atom in the pyridine ring can act as a binding site for metal ions and other analytes, and its electronic properties can be modulated upon binding, providing a basis for a sensing mechanism.